Ethyl 2-acetamido-3-oxobutanoate
Overview
Description
Ethyl 2-acetamido-3-oxobutanoate is a chemical compound with the molecular formula C8H13NO4 . It is also known by its ChemSpider ID 195406 .
Synthesis Analysis
The synthesis of Ethyl 2-acetamido-3-oxobutanoate involves several steps. The process begins with the formation of an enolate, which then undergoes alkylation . The enolate is formed by the reaction of ethyl acetoacetate with a base . The resulting enolate ion can then act as a nucleophile, reacting with alkyl halides, acyl (acid) chlorides, and more .
Molecular Structure Analysis
The molecular structure of Ethyl 2-acetamido-3-oxobutanoate consists of 8 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass of the molecule is 187.193 Da and the monoisotopic mass is 187.084457 Da .
Chemical Reactions Analysis
Ethyl 2-acetamido-3-oxobutanoate can undergo a variety of chemical reactions. For instance, it can participate in keto-enol tautomerism . It can also be used as a building block in organic synthesis, where the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-acetamido-3-oxobutanoate include its molecular formula (C8H13NO4), average mass (187.193 Da), and monoisotopic mass (187.084457 Da) .
Scientific Research Applications
Application 1: Reduction using Baker’s Yeast
- Summary of Application: Ethyl 3-oxobutanoate (EOB) is reduced to ethyl (S)-3-hydroxybutanoate ((S)-EHB) using non-growing baker’s yeast in a continuously operated reactor with cell retention .
- Methods of Application: The reduction process was carried out in a continuously operated reactor with cell retention. The yeast used was Saccharomyces cerevisiae .
- Results or Outcomes: High degrees of conversion (91–98%) and high extents of reduction (88–92%) were obtained. The overall reduction rate (0.14–0.17 mmol product g dw−1 h−1) remained constant in time indicating the robustness of baker’s yeast as a biocatalyst at the process conditions applied .
Application 2: Diastereoselective Reduction
- Summary of Application: Bakers’ yeast reduces esters of 2-alkyl-3-oxobutanoic acid into the corresponding (S)-hydroxy esters with exclusive stereoselectivity .
- Methods of Application: The reduction process was carried out using baker’s yeast. The esters of 2-alkyl-3-oxobutanoic acid were reduced into the corresponding (S)-hydroxy esters .
- Results or Outcomes: The configuration at the 2-position of the hydroxy esters is either S (anti) or R (syn) depending on the structure of the alkoxyl group in the carboalkoxyl moiety of the ester .
Application 3: Alkylation of Enolate Ions
- Summary of Application: Ethyl 3-oxobutanoate is used in the alkylation of enolate ions, forming a new C−C bond and joining two smaller pieces into one larger molecule .
- Methods of Application: The alkylation occurs when the nucleophilic enolate ion reacts with the electrophilic alkyl halide in an S N 2 reaction and displaces the leaving group by backside attack .
- Results or Outcomes: The alkylation reactions are subject to the same constraints that affect all S N 2 reactions .
Application 4: Multicarbon Building Block
- Summary of Application: Ethyl acetoacetic acid is a building block in organic synthesis since the protons alpha to carbonyl groups are acidic, and the resulting carbanion undergoes nucleophilic substitution .
- Methods of Application: Ethyl acetoacetate is often used in the acetoacetic ester synthesis similar to diethyl malonate in the malonic ester synthesis or the Knoevenagel condensation .
- Results or Outcomes: A subsequent thermal decarboxylation is also possible .
Application 5: Ligand
- Summary of Application: Similar to the behavior of acetylacetone, the enolate of ethyl acetoacetate can also serve as a bidentate ligand .
- Methods of Application: It forms purple coordination complexes with iron(III) salts .
- Results or Outcomes: The resulting coordination complexes have been found to exhibit interesting properties, although the specifics would depend on the exact conditions and other ligands present .
Application 6: Reduction
- Summary of Application: Reduction of ethyl acetoacetate gives ethyl 3-hydroxybutyrate .
- Methods of Application: The reduction process typically involves the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
- Results or Outcomes: The product, ethyl 3-hydroxybutyrate, is a useful compound in various synthetic applications .
Future Directions
properties
IUPAC Name |
ethyl 2-acetamido-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-4-13-8(12)7(5(2)10)9-6(3)11/h7H,4H2,1-3H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXXFBQECDBUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279668 | |
Record name | ethyl 2-acetamido-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-acetamido-3-oxobutanoate | |
CAS RN |
5431-93-6 | |
Record name | 5431-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5431-93-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13664 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl 2-acetamido-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50279668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-acetamido-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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